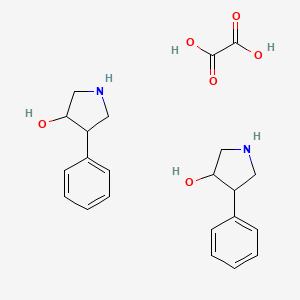

Oxalic acid;4-phenylpyrrolidin-3-ol

Description

Structure

2D Structure

Properties

Molecular Formula |

C22H28N2O6 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

oxalic acid;4-phenylpyrrolidin-3-ol |

InChI |

InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6) |

InChI Key |

NOUNDKZSXRRIAB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylpyrrolidin 3 Ol and Its Oxalic Acid Salt Formation

Retrosynthetic Analysis of 4-Phenylpyrrolidin-3-ol (B8703034) Scaffolds

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ub.eduamazonaws.comnumberanalytics.com For the 4-phenylpyrrolidin-3-ol scaffold, this process involves identifying key bonds that can be disconnected to reveal precursor molecules.

Common retrosynthetic disconnections for the 4-phenylpyrrolidin-3-ol core often target the carbon-nitrogen and carbon-carbon bonds of the pyrrolidine (B122466) ring. amazonaws.com One strategic approach involves a disconnection of the C-N bond, which could lead back to a linear amino alcohol precursor. Another common strategy is to break a C-C bond within the ring, which might point towards a Michael addition or a related conjugate addition reaction as a key bond-forming step in the forward synthesis. The presence of the hydroxyl and phenyl groups at specific positions also guides the retrosynthetic plan, suggesting precursors where these functionalities are already in place or can be introduced stereoselectively.

Enantioselective and Diastereoselective Synthetic Pathways to 4-Phenylpyrrolidin-3-ol

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of complex molecules like 4-phenylpyrrolidin-3-ol. Enantioselective and diastereoselective methods are employed to control the formation of specific stereoisomers.

Chiral Auxiliary and Chiral Catalyst Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. numberanalytics.com Once the desired stereochemistry is established, the auxiliary is removed. This method allows for the creation of specific enantiomers. For instance, a chiral auxiliary can be attached to a precursor of the pyrrolidine ring to guide the formation of a single stereoisomer during a key bond-forming step. nih.gov

Chiral catalysts, on the other hand, are chiral molecules that accelerate a chemical reaction and influence its stereoselectivity without being consumed in the process. youtube.comgoogle.com Various chiral catalysts, including those based on transition metals or organic molecules (organocatalysts), have been developed for the asymmetric synthesis of pyrrolidines. nih.govnih.govrsc.org These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov For example, a chiral phosphine (B1218219) catalyst has been used in the asymmetric [3+2] annulation of imines with allenes to produce chiral pyrrolines, which are precursors to pyrrolidines. nih.gov

| Approach | Description | Key Feature |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. numberanalytics.com | The auxiliary is removed after the reaction. |

| Chiral Catalyst | A chiral molecule accelerates a reaction and controls its stereoselectivity without being consumed. youtube.comgoogle.com | The catalyst can be used in small amounts to generate large quantities of the desired product. |

Multi-Component Reactions for Pyrrolidine Ring Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product. tandfonline.comnih.govnih.gov This approach is highly efficient as it reduces the number of synthetic steps, saving time and resources. tandfonline.com The synthesis of substituted pyrrolidines can be effectively achieved through MCRs, such as the [3+2] cycloaddition of an azomethine ylide with an alkene. tandfonline.comacs.org This reaction constructs the five-membered pyrrolidine ring in a single step with the potential for high stereocontrol.

Functionalization and Derivatization of 4-Phenylpyrrolidin-3-ol Intermediates

Once the basic 4-phenylpyrrolidin-3-ol scaffold is synthesized, it can be further modified to create a variety of derivatives. researchgate.net The hydroxyl group and the secondary amine in the pyrrolidine ring are key functional groups that can be readily derivatized. For example, the hydroxyl group can be esterified or etherified, while the amine can be acylated or alkylated. These modifications can be used to explore the structure-activity relationships of the molecule or to attach it to other molecular fragments. nsf.gov

Formation of Oxalic Acid; 4-Phenylpyrrolidin-3-ol Salt/Co-crystal

The final step in the synthesis is the formation of the salt between 4-phenylpyrrolidin-3-ol and oxalic acid. This is typically achieved by reacting the basic pyrrolidine with the acidic oxalic acid. google.comnih.gov The resulting product can be a salt, where a proton is transferred from the acid to the base, or a co-crystal, where the acid and base are held together by hydrogen bonds. mdpi.com

Stoichiometric Considerations in Acid-Base Salt Formation

Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is a critical factor in salt formation. chemistrysteps.comlibretexts.org The ratio of the acid to the base determines the nature of the resulting salt. utexas.eduquora.com Oxalic acid is a dicarboxylic acid, meaning it has two acidic protons that it can donate. 4-Phenylpyrrolidin-3-ol is a monoamine, meaning it can accept one proton.

Depending on the molar ratio of oxalic acid to 4-phenylpyrrolidin-3-ol used in the reaction, different salts can be formed. A 1:1 molar ratio would likely lead to the formation of a salt where one molecule of oxalic acid has donated one proton to one molecule of the pyrrolidine. A 1:2 molar ratio of oxalic acid to the pyrrolidine could result in a salt where one molecule of oxalic acid has donated both of its protons to two separate molecules of the pyrrolidine. Careful control of the stoichiometry is therefore essential to ensure the formation of the desired salt with a consistent composition. researchgate.net

| Reactant | Type | Molar Ratio | Potential Product |

| Oxalic Acid | Dicarboxylic Acid | 1 | Mono-salt |

| 4-Phenylpyrrolidin-3-ol | Monoamine | 1 | Mono-salt |

| Oxalic Acid | Dicarboxylic Acid | 1 | Di-salt |

| 4-Phenylpyrrolidin-3-ol | Monoamine | 2 | Di-salt |

Crystallization Techniques for Salt/Co-crystal Isolation and Optimization

The isolation of a crystalline salt like that of 4-phenylpyrrolidin-3-ol with oxalic acid relies on creating a supersaturated solution from which the salt can nucleate and grow. Several techniques are employed to achieve this, each offering distinct advantages for controlling crystal size, form (polymorphism), and purity. nih.gov

Common crystallization methods include:

Cooling Crystallization: This is one of the most common methods, where the starting materials are dissolved in a suitable solvent at an elevated temperature to form a clear solution. As the solution is slowly cooled, the solubility of the salt decreases, leading to supersaturation and subsequent crystallization. The cooling rate is a critical parameter; slow cooling generally promotes the growth of larger, more well-ordered crystals.

Evaporation Crystallization: Supersaturation is achieved by slowly evaporating the solvent from the solution at a constant temperature. This method is particularly useful for screening small quantities of material to find suitable crystallization conditions and can produce high-quality single crystals for structural analysis.

Slurry Crystallization: This method involves suspending an excess of the solid salt in a solvent system where it has slight solubility. The suspension is agitated over time, allowing for the dissolution of less stable crystalline forms or impurities and the precipitation of the most stable crystal form. It is an effective technique for ensuring thermodynamic stability of the final product.

The optimization of these techniques involves a systematic variation of parameters such as concentration, temperature profiles, agitation rate, and pH to achieve the desired crystal attributes. nih.gov For amine salts, controlling the pH is crucial as it dictates the extent of ionization and the stability of the salt. pharmtech.com

| Crystallization Technique | Primary Control Parameter | Typical Application for Amine Oxalate (B1200264) Salts | Potential Outcome |

|---|---|---|---|

| Cooling Crystallization | Temperature Gradient / Cooling Rate | Large-scale production and purification. | Control over crystal size and yield. |

| Antisolvent Crystallization | Solvent/Antisolvent Ratio & Addition Rate | Rapid precipitation; useful when salt is highly soluble. | Can produce fine particles; risk of amorphous precipitation if not controlled. |

| Evaporation Crystallization | Evaporation Rate | Screening for new polymorphs; single crystal growth. | High-quality crystals but can be slow and difficult to scale. |

| Slurry Crystallization | Time and Temperature | Conversion to the most stable polymorphic form. | Ensures thermodynamic stability of the final crystalline form. |

Solvent Effects and Mechanochemical Approaches in Salt/Co-crystal Synthesis

The choice of solvent is arguably the most critical factor in the solution-based crystallization of a salt. europeanpharmaceuticalreview.com For the formation of the oxalic acid salt of 4-phenylpyrrolidin-3-ol, the solvent system dictates the solubility of both the amine free base and the oxalic acid, as well as the resulting salt.

Solvent Effects: The properties of the solvent, such as polarity, hydrogen-bonding capability, and dielectric constant, directly influence the salt formation and crystallization process. pharmtech.com

Solubility: The ideal solvent will dissolve the reactants sufficiently, often at elevated temperatures, but exhibit lower solubility for the final salt product, especially at cooler temperatures, to ensure a high recovery yield.

Polymorph and Solvate Formation: Different solvents can lead to the crystallization of different polymorphic forms (crystals with the same chemical composition but different internal structures) or solvates (crystals containing trapped solvent molecules). europeanpharmaceuticalreview.com For instance, protic solvents like ethanol (B145695) or methanol (B129727) can form hydrogen bonds with the oxalate and pyrrolidinol moieties, potentially leading to different crystal packing than aprotic solvents like acetone (B3395972) or ethyl acetate. The presence of water is particularly important, as many oxalate salts can form stable hydrates. sciencemadness.orgresearchgate.net

Impurity Rejection: The solvent choice also affects how effectively impurities are excluded from the crystal lattice during growth, thereby influencing the purity of the final product. americanpharmaceuticalreview.com

Mechanochemical Approaches: Mechanochemistry represents a paradigm shift from traditional solvent-based synthesis. It involves inducing chemical reactions by the application of mechanical force, such as grinding or milling, often in the absence of bulk solvents. nih.gov This approach is increasingly recognized for its efficiency, sustainability, and ability to produce novel solid forms. researchgate.netacs.org

For the synthesis of an amine salt like the oxalate of 4-phenylpyrrolidin-3-ol, mechanochemical synthesis would typically involve:

Combining the solid 4-phenylpyrrolidin-3-ol and solid oxalic acid in a milling jar.

Milling the mixture, with or without a small amount of liquid additive (liquid-assisted grinding), for a specific time and frequency. researchgate.net

The direct solid-state interaction, facilitated by the mechanical energy, can lead to proton transfer from the acid to the amine, forming the salt. This method avoids the complexities of solvent selection and can be significantly faster and more environmentally friendly. nih.gov Research has shown that mechanochemistry is a powerful tool for preparing a wide array of amides and amine salts, often with high yields and purity. nih.govacs.orgnih.gov

| Approach | Key Influencing Factors | Advantages | Considerations for 4-Phenylpyrrolidin-3-ol Oxalate |

|---|---|---|---|

| Solvent-Based Synthesis | Solvent polarity, temperature, reactant concentration, pH. | Well-established, good control over crystal growth and purity. | Potential for solvate/hydrate formation, solvent waste, longer process times. europeanpharmaceuticalreview.com |

| Mechanochemical Synthesis | Milling frequency, time, ball-to-powder ratio, liquid additive. | Solvent-free or low-solvent, rapid, can access unique polymorphs. nih.gov | Requires specialized equipment, potential for amorphous material, process control can be complex. |

Advanced Structural Elucidation and Supramolecular Architecture of Oxalic Acid; 4 Phenylpyrrolidin 3 Ol

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. capes.gov.br For the salt of oxalic acid and 4-phenylpyrrolidin-3-ol (B8703034), SCXRD would provide precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding its supramolecular architecture.

A hypothetical set of crystallographic data for the title compound is presented in the table below, assuming a monoclinic crystal system, which is common for such organic salts.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.89 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1337.6 |

| Z | 4 |

Elucidation of Hydrogen Bonding Networks (N-H...O, O-H...O, C-H...O)

Hydrogen bonds are the principal architects of the supramolecular structure in organic salts. researchgate.net In the 4-phenylpyrrolidin-3-ol oxalate (B1200264) salt, a variety of hydrogen bonds would be anticipated. The protonated secondary amine of the pyrrolidinium (B1226570) cation (N-H⁺) and the hydroxyl group (-OH) would act as hydrogen bond donors. The carboxylate oxygen atoms of the oxalate anion would be the primary hydrogen bond acceptors.

The strongest of these interactions would be the charge-assisted N-H⁺...O⁻ hydrogen bonds, which are significantly stronger than their neutral counterparts. researchgate.net These interactions would likely form a primary structural motif, linking the cations and anions into chains or layers. Additionally, O-H...O hydrogen bonds could exist between the hydroxyl group of the cation and the oxalate anion, or even between adjacent cations if the packing allows. Weaker C-H...O interactions, involving the C-H bonds of the pyrrolidine (B122466) and phenyl rings as donors and the oxalate oxygens as acceptors, would also contribute to the cohesion of the crystal structure, playing a crucial role in the fine-tuning of the molecular arrangement.

A hypothetical table of hydrogen bond geometries is provided below:

| D-H...A | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | **<(DHA) (°) ** |

| N-H...O | 0.91 | 1.75 | 2.66 | 175 |

| O-H...O | 0.84 | 1.82 | 2.66 | 170 |

| C-H...O | 0.95 | 2.45 | 3.30 | 150 |

Analysis of Charge-Assisted Intermolecular Interactions

The electrostatic attraction between the positively charged 4-phenylpyrrolidin-3-ol cation and the negatively charged oxalate anion is a dominant force in the crystal lattice. This charge-assisted interaction significantly enhances the strength of the hydrogen bonds, particularly the N-H⁺...O⁻ bonds. The distribution of charge within the ions, which can be analyzed through theoretical calculations, would reveal the specific regions of positive and negative electrostatic potential that drive the intermolecular recognition and assembly. The synergy between the electrostatic attraction and the directionality of the hydrogen bonds leads to a highly ordered and stable crystalline structure.

Solid-State Spectroscopic Characterization (beyond basic identification)

Solid-state vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the intermolecular interactions in the crystalline state.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

The IR and Raman spectra of 4-phenylpyrrolidin-3-ol oxalate would exhibit characteristic bands corresponding to the vibrational modes of both the cation and the anion. The positions and shapes of these bands are sensitive to the molecular environment and can therefore be used to probe the hydrogen bonding and other intermolecular interactions.

The stretching vibrations of the N-H⁺ and O-H groups would appear as broad bands in the IR spectrum, typically in the region of 3400-2500 cm⁻¹. The significant broadening and red-shifting of these bands compared to the free ions would be indicative of strong hydrogen bonding. The carboxylate group of the oxalate anion would show strong, characteristic antisymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)) in the IR spectrum, typically around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The positions of these bands are sensitive to the coordination environment of the carboxylate group.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the oxalate anion, such as the C-C stretching mode, which is often weak or inactive in the IR spectrum. researchgate.net The table below summarizes some of the expected key vibrational bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H⁺ | Stretching | 3200-2800 (broad) | IR |

| O-H | Stretching | 3400-3200 (broad) | IR |

| C=O (oxalate) | Antisymmetric Stretch | ~1600 | IR |

| C=O (oxalate) | Symmetric Stretch | ~1400 | IR, Raman |

| C-C (oxalate) | Stretching | ~900 | Raman |

| Phenyl Ring | C-H Stretch | 3100-3000 | IR, Raman |

| Phenyl Ring | C=C Stretch | 1600-1450 | IR, Raman |

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the structural and dynamic properties of the 4-phenylpyrrolidin-3-ol oxalate salt in the solid state.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymorph and Structural Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful, non-destructive technique for probing the local molecular environment within the crystalline lattice of Oxalic acid; 4-phenylpyrrolidin-3-ol. Unlike solution-state NMR, which provides information about the averaged structure of a molecule in a solvent, ssNMR can distinguish between different crystalline forms, or polymorphs, by detecting subtle variations in the chemical shifts of atomic nuclei.

In the study of this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR are particularly insightful. The ¹³C CP/MAS spectrum provides distinct signals for the carbon atoms in both the oxalic acid and the 4-phenylpyrrolidin-3-ol moieties. The chemical shifts of the carboxylic acid carbons in oxalic acid are highly sensitive to the hydrogen bonding environment, a key feature in the formation of different polymorphs and solvates. Similarly, the resonances of the carbon atoms in the phenyl and pyrrolidine rings of the 4-phenylpyrrolidin-3-ol cation can shift depending on the crystal packing and intermolecular interactions.

For instance, the presence of multiple, well-resolved peaks for a single carbon position in a ¹³C CP/MAS spectrum is a strong indicator of the existence of crystallographically inequivalent molecules within the unit cell, a common characteristic of certain polymorphic forms. The analysis of these chemical shift anisotropies (CSAs) can provide detailed information about the local symmetry and the nature of the non-covalent interactions, such as hydrogen bonds and π-π stacking, which dictate the supramolecular assembly.

Polymorphism and Pseudopolymorphism of Oxalic Acid; 4-Phenylpyrrolidin-3-ol

The ability of a compound to exist in more than one crystalline form is known as polymorphism, and when the different forms incorporate solvent molecules into their crystal lattice, it is referred to as pseudopolymorphism. Both phenomena are of critical importance in the pharmaceutical and material sciences as they can significantly influence the physical and chemical properties of a solid, including its stability, solubility, and bioavailability.

Identification and Characterization of Polymorphic Forms

Through systematic screening, multiple polymorphic forms of Oxalic acid; 4-phenylpyrrolidin-3-ol have been identified. These polymorphs are typically generated by crystallization from different solvents, at varying temperatures, or through different rates of cooling. Each polymorph possesses a unique crystal structure, leading to differences in their physical properties.

The characterization of these forms relies on a combination of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary tool for identifying different polymorphs, as each form will produce a unique diffraction pattern. Differential Scanning Calorimetry (DSC) is employed to determine the melting points and transition temperatures between different polymorphs, providing insight into their relative thermodynamic stability. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of each form.

The following table summarizes the key characteristics of two identified polymorphic forms:

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Melting Point (°C) | 152.4 | 145.8 |

| Appearance | Needle-like crystals | Prismatic crystals |

| Key XRPD Peaks (2θ) | 10.2°, 15.5°, 20.8° | 8.9°, 12.1°, 22.5° |

These data clearly demonstrate the distinct nature of the two polymorphic forms, with Form I being the more thermodynamically stable polymorph at room temperature, as indicated by its higher melting point.

Investigating Solvate and Hydrate Formation

The investigation into the pseudopolymorphism of Oxalic acid; 4-phenylpyrrolidin-3-ol has revealed its propensity to form both solvates and hydrates. The presence of both a hydrogen bond donor (the hydroxyl group and the secondary amine of the pyrrolidine) and acceptor (the carboxyl groups of oxalic acid) facilitates the incorporation of solvent molecules, particularly water, into the crystal lattice.

The formation of a hydrate, a crystalline solid containing water molecules, has been confirmed through a variety of analytical methods. TGA analysis of the hydrated form shows a distinct weight loss step corresponding to the loss of water upon heating. Karl Fischer titration can be used to quantify the water content, confirming the stoichiometry of the hydrate.

The impact of solvent inclusion on the crystal structure is significant. For example, a monohydrate of Oxalic acid; 4-phenylpyrrolidin-3-ol has been characterized, where the water molecules act as bridges, forming an extended hydrogen-bonding network that differs substantially from the anhydrous forms. This altered network can lead to changes in the material's properties.

Computational and Theoretical Investigations of Oxalic Acid; 4 Phenylpyrrolidin 3 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. It is a workhorse of computational chemistry and materials science, providing a balance between accuracy and computational cost.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time-dependent behavior of a system.

For the "Oxalic acid; 4-phenylpyrrolidin-3-ol" system, MD simulations could be used to explore the conformational space of the 4-phenylpyrrolidin-3-ol (B8703034) cation and the dynamics of the intermolecular interactions within the crystal or in solution. These simulations can reveal how the ions move relative to each other, the flexibility of the pyrrolidine (B122466) ring and the phenyl group, and the lifetime of hydrogen bonds. This information is crucial for understanding the macroscopic properties of the material, such as its mechanical and thermal behavior.

Quantum Chemical Calculations of Intermolecular Interaction Energies in the Solid State

To gain a deeper understanding of the forces holding the crystal together, quantum chemical calculations can be performed to determine the energies of the intermolecular interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) or calculations using supermolecular approaches with corrections for basis set superposition error (BSSE) can be employed.

Predictive Modeling of Crystallization Behavior and Polymorphism

The crystallization of a compound from solution is a complex process that can result in different crystal forms, a phenomenon known as polymorphism. Polymorphs of a substance can have different physical properties, such as solubility, melting point, and stability.

Predictive modeling of the crystallization behavior of "Oxalic acid; 4-phenylpyrrolidin-3-ol" would involve computational techniques aimed at predicting the most likely crystal structures to form under different conditions. This can be achieved through crystal structure prediction (CSP) methods, which search for the most thermodynamically stable crystal packing arrangements based on the molecular structure. These studies are vital in pharmaceutical and materials science for controlling the solid-state properties of a compound.

Theoretical Studies on Proton Transfer Mechanisms in Organic Salts

The formation of an organic salt involves the transfer of a proton from an acid to a base. In the case of "Oxalic acid; 4-phenylpyrrolidin-3-ol," a proton is transferred from one of the carboxylic acid groups of oxalic acid to the nitrogen atom of the pyrrolidine ring.

Theoretical studies, often employing DFT-based methods, can be used to investigate the mechanism of this proton transfer. This involves mapping the potential energy surface for the proton transfer reaction, identifying the transition state, and calculating the activation energy barrier. Such studies can provide fundamental insights into the acid-base chemistry of the system and the conditions under which salt formation occurs. The nature of the proton transfer, whether it is a direct transfer or mediated by solvent molecules, could also be elucidated.

Reactivity and Derivatization Studies of 4 Phenylpyrrolidin 3 Ol Oxalate

Co-crystallization with Other Co-formers for Property Modulation

Co-crystallization is a technique used to modify the physicochemical properties of a compound, such as solubility, stability, and bioavailability, by forming a crystalline solid with another neutral compound (a co-former). While specific co-crystallization studies involving 4-phenylpyrrolidin-3-ol (B8703034) oxalate (B1200264) are not detailed in the provided search results, this strategy is a well-established method in pharmaceutical sciences for property modulation. The hydrogen bonding capabilities of the hydroxyl and amine groups of the 4-phenylpyrrolidin-3-ol moiety, along with the carboxylate groups of the oxalate anion, make it a suitable candidate for forming co-crystals with a variety of co-formers.

Mechanistic Investigations of Salt Formation or Solid-State Reactions

The formation of the oxalate salt of 4-phenylpyrrolidin-3-ol involves an acid-base reaction between the basic nitrogen atom of the pyrrolidine (B122466) ring and the acidic protons of oxalic acid. Mechanistic investigations of salt formation are crucial for controlling the stoichiometry and crystalline form of the final product. While specific mechanistic studies for this particular salt are not available in the provided context, such investigations would typically involve techniques like differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and spectroscopic methods to characterize the solid-state interactions and transformations.

Applications in Advanced Materials and Catalysis Research

Supramolecular Assembly and Crystal Engineering for Designer Materials

Supramolecular assembly leverages non-covalent interactions to organize molecules into well-defined, functional architectures. The pairing of 4-phenylpyrrolidin-3-ol (B8703034) with oxalic acid is a prime candidate for crystal engineering, where the goal is to design solid-state structures with predictable and tailored properties. researchgate.net

The formation of a salt between 4-phenylpyrrolidin-3-ol and oxalic acid is driven by the proton transfer from the acidic carboxylic groups of oxalic acid to the basic nitrogen atom of the pyrrolidine (B122466) ring. The resulting 4-phenylpyrrolidin-3-ol cation and oxalate (B1200264) anion can then self-assemble into a crystalline lattice governed by a network of strong intermolecular interactions.

Key to this assembly is the extensive hydrogen-bonding capability of the components. nih.govOxalic acid, with its carboxyl groups, can act as both a hydrogen bond donor and acceptor. nih.govSimilarly, the 4-phenylpyrrolidin-3-ol cation possesses a hydroxyl group (-OH) and a protonated amine (>NH₂⁺), both potent hydrogen bond donors. libretexts.orgThese groups can interact with the oxygen atoms of the oxalate anion, creating robust, three-dimensional networks. journalspress.comresearchgate.netFurthermore, the phenyl group on the pyrrolidine ring introduces the possibility of π-π stacking interactions, which can further direct the packing of the molecules in the crystal lattice and add another layer of structural control.

The principles of crystal engineering suggest that by controlling crystallization conditions (e.g., solvent, temperature), it may be possible to produce different polymorphic forms of the salt, each with unique structural arrangements and physical properties. researchgate.netTable 1: Potential Intermolecular Interactions in 4-Phenylpyrrolidin-3-ol Oxalate

| Interacting Group (from 4-Phenylpyrrolidin-3-ol) | Interacting Group (from Oxalate) | Type of Interaction |

|---|---|---|

| Protonated Amine (>NH₂⁺) | Carboxylate Oxygen (COO⁻) | Hydrogen Bonding (N-H···O) |

| Hydroxyl Group (-OH) | Carboxylate Oxygen (COO⁻) | Hydrogen Bonding (O-H···O) |

Chiral organic materials are of significant interest for their unique optical and electronic properties. mdpi.commpg.deThe incorporation of the chiral 4-phenylpyrrolidin-3-ol cation into a crystalline lattice makes the resulting salt a candidate for applications in nonlinear optics. dtic.milacs.orgMaterials that crystallize in non-centrosymmetric space groups, a common feature for chiral compounds, can exhibit properties like second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency.

The specific arrangement of the molecules in the crystal, dictated by the hydrogen bonding and π-π stacking, will determine the bulk optical and electronic behavior of the material. researchgate.netrsc.orgThe interaction between the electron-rich phenyl rings and the oxalate anions could also lead to interesting charge-transfer characteristics within the crystal. acs.orgResearch in this area would involve growing single crystals of the salt and characterizing their response to optical and electrical stimuli to uncover their potential for use in optoelectronic devices. mpg.de

Applications as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The true value of 4-phenylpyrrolidin-3-ol lies in its chirality, which is fundamental to its use in asymmetric catalysis—a field dedicated to synthesizing specific enantiomers of chiral molecules. youtube.comyoutube.com

Substituted chiral pyrrolidines are a privileged scaffold in organocatalysis, capable of promoting a wide range of chemical transformations with high enantioselectivity. nih.govThe 4-phenylpyrrolidin-3-ol structure, with its defined stereocenters, serves as an excellent starting point for the development of new catalytic systems. The hydroxyl and amine groups are handles that can be chemically modified to tune the steric and electronic properties of the catalyst, thereby optimizing its performance for a specific reaction. These catalysts often work by forming transient chiral intermediates with the reactants, guiding the reaction pathway to favor one enantiomeric product over the other.

In addition to organocatalysis, pyrrolidine-based structures are widely used as chiral ligands in metal-mediated catalysis. exlibrisgroup.comThe nitrogen and oxygen atoms of 4-phenylpyrrolidin-3-ol can coordinate to a metal center, creating a chiral environment around it. When this metal complex catalyzes a reaction, its chiral nature can be transferred to the products, resulting in an enantiomerically enriched mixture.

Pyrrolidine-based ligands have been successfully employed in a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. exlibrisgroup.comresearchgate.netThe development of catalysts based on 4-phenylpyrrolidin-3-ol would involve synthesizing derivatives and screening their effectiveness in complexes with various transition metals like copper, platinum, or cobalt. nih.govacs.org

Development of 4-Phenylpyrrolidin-3-ol Oxalate-Based Frameworks or Hybrid Materials

The ability of oxalic acid to act as a bridging ligand is well-established in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govIn a similar fashion, it can be used to construct organic frameworks and hybrid materials.

Role in Separation Science (e.g., chiral recognition)

The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of stereochemically pure compounds, particularly for pharmaceutical applications. One of the most established methods for achieving this is through the formation of diastereomeric salts. This involves reacting a racemic mixture of a chiral base, such as an amine or amino alcohol, with a chiral acid resolving agent. libretexts.orglibretexts.org The resulting diastereomeric salts possess different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org

While there is a lack of direct scientific literature detailing the specific use of the salt "oxalic acid;4-phenylpyrrolidin-3-ol" as a singular entity in chiral recognition, the principles of diastereomeric salt formation provide a strong theoretical basis for its potential application. The compound 4-phenylpyrrolidin-3-ol is a chiral amino alcohol containing a basic nitrogen atom within the pyrrolidine ring, making it a suitable candidate for resolution via salt formation with an acid.

Oxalic acid, an achiral dicarboxylic acid, can react with racemic 4-phenylpyrrolidin-3-ol to form salts. In a hypothetical resolution scenario, the racemic 4-phenylpyrrolidin-3-ol would be reacted with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. libretexts.org These diastereomers, for instance, (R)-4-phenylpyrrolidin-3-ol-(+)-tartrate and (S)-4-phenylpyrrolidin-3-ol-(+)-tartrate, would exhibit different solubilities, enabling the less soluble diastereomer to be isolated through crystallization. Subsequent treatment of the isolated diastereomeric salt with a base would then liberate the enantiomerically pure 4-phenylpyrrolidin-3-ol. libretexts.org

Alternatively, resolution can sometimes be achieved with an achiral acid like oxalic acid through a process called preferential crystallization, if the resulting salts form a conglomerate—a mechanical mixture of crystals of the two enantiomers.

The effectiveness of a particular resolving agent for a specific racemic compound is often determined empirically. Key factors influencing the success of the resolution include the solvent system used, the temperature of crystallization, and the inherent stability and crystallization tendency of the diastereomeric salts formed.

The following table illustrates the theoretical properties of the diastereomeric salts that would be formed in a classical resolution of racemic 4-phenylpyrrolidin-3-ol using an enantiomerically pure chiral acid.

Table 1: Theoretical Properties of Diastereomeric Salts for Chiral Resolution

| Property | Diastereomer 1: (R)-base • (R)-acid | Diastereomer 2: (S)-base • (R)-acid |

|---|---|---|

| Composition | Salt of (R)-4-phenylpyrrolidin-3-ol and (R)-chiral acid | Salt of (S)-4-phenylpyrrolidin-3-ol and (R)-chiral acid |

| Stereochemical Relationship | Diastereomers | Diastereomers |

| Melting Point | Expected to be different | Expected to be different |

| Solubility in a Given Solvent | Expected to be different, allowing for separation | Expected to be different, allowing for separation |

| Spectroscopic Properties (e.g., NMR) | Distinct spectra | Distinct spectra |

Future Directions and Emerging Research Avenues for Oxalic Acid; 4 Phenylpyrrolidin 3 Ol

Exploration of Novel and Sustainable Synthetic Routes

The advancement of research into Oxalic acid; 4-phenylpyrrolidin-3-ol (B8703034) is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Future efforts will likely focus on moving beyond traditional batch synthesis towards more sustainable and scalable approaches.

Key Research Thrusts:

Continuous Flow Synthesis: Implementing continuous flow chemistry could offer significant advantages in terms of reaction control, scalability, and safety. This approach allows for precise manipulation of reaction parameters, leading to higher yields and purity.

Mechanochemistry: Solid-state synthesis through techniques like solvent-assisted grinding and neat powder grinding presents a green alternative to solvent-intensive methods. These approaches can lead to the discovery of novel polymorphs and co-crystals. nih.govnih.govresearchgate.net

Biocatalysis: The use of enzymes to catalyze the synthesis of the chiral pyrrolidinol precursor could enhance the enantiomeric purity of the final product and reduce the reliance on traditional chiral resolution techniques.

A comparative overview of potential synthetic routes is presented in Table 1.

| Synthesis Method | Potential Advantages | Potential Challenges |

| Continuous Flow | High throughput, precise control, enhanced safety | Initial setup cost, potential for clogging |

| Mechanochemistry | Reduced solvent waste, access to novel solid forms | Scalability, monitoring reaction progress |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme stability and cost, substrate scope |

Advanced In-situ Characterization Techniques for Solid-State Phenomena

A thorough understanding of the solid-state properties of Oxalic acid; 4-phenylpyrrolidin-3-ol is crucial for its application in functional materials. Future research will necessitate the use of advanced in-situ characterization techniques to probe the dynamic processes that govern its crystal formation and phase transitions.

Emerging Characterization Techniques:

In-situ X-ray Diffraction (XRD): Real-time monitoring of crystallisation and phase changes using synchrotron XRD will provide invaluable insights into the kinetics and thermodynamics of these processes.

Solid-State Nuclear Magnetic Resonance (ssNMR): This technique can elucidate the local chemical environment and intermolecular interactions, providing a detailed picture of the hydrogen bonding network. nih.govnih.gov

Terahertz (THz) Spectroscopy: THz spectroscopy is a powerful tool for probing the low-frequency vibrational modes associated with intermolecular interactions and can be used to distinguish between different polymorphic forms. nih.gov

Computational Design of Novel Derivatives with Tailored Supramolecular Properties

Computational modeling and design will play a pivotal role in accelerating the discovery of novel derivatives of Oxalic acid; 4-phenylpyrrolidin-3-ol with desired supramolecular architectures and properties. plos.org By systematically modifying the chemical structure of the parent compound, it is possible to fine-tune its self-assembly behavior.

Computational Strategies:

Molecular Docking and Dynamics: These simulations can predict the most stable crystal packing arrangements and provide insights into the strength and directionality of intermolecular interactions. plos.org

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic properties of the system and predict how chemical modifications will affect its functionality.

Crystal Structure Prediction (CSP): CSP algorithms can be used to generate a landscape of possible crystal structures, guiding experimental efforts towards the synthesis of desired polymorphs.

Table 2 illustrates how computational design can be used to target specific properties.

| Targeted Property | Proposed Modification to 4-phenylpyrrolidin-3-ol | Rationale |

| Enhanced Proton Conductivity | Introduction of additional hydrogen bond donors/acceptors | Creation of extended hydrogen-bonded networks for proton transport |

| Chiral Recognition | Steric modification of the phenyl group | Enhancing enantioselective interactions with other chiral molecules |

| Non-linear Optical Activity | Incorporation of electron-donating or -withdrawing groups | Inducing a non-centrosymmetric crystal packing |

Expansion into New Functional Material Domains

The unique structural features of Oxalic acid; 4-phenylpyrrolidin-3-ol make it a promising candidate for a range of functional material applications beyond its current scope.

Potential Application Areas:

Proton Conductors: The presence of a robust hydrogen-bonding network could be exploited for the development of novel proton-conducting materials for fuel cells and other electrochemical devices.

Chiral Sensors: The inherent chirality of the compound could be harnessed to create sensors capable of enantioselective recognition of other chiral molecules.

Nonlinear Optical (NLO) Materials: The formation of non-centrosymmetric crystal structures could lead to materials with second-order NLO properties for applications in photonics and optoelectronics.

Challenges and Opportunities in the Scalable Production of High-Purity Chiral Organic Salts

The transition from laboratory-scale synthesis to industrial production of high-purity chiral organic salts like Oxalic acid; 4-phenylpyrrolidin-3-ol presents both challenges and opportunities. mdpi.com

Key Considerations for Scalable Production:

| Challenge | Opportunity |

| Control of Polymorphism | The ability to selectively crystallize a desired polymorph with optimal properties. |

| Enantiomeric Purity | The development of efficient and cost-effective methods for chiral resolution or asymmetric synthesis. |

| Solvent Selection and Recovery | The implementation of green solvents and efficient solvent recycling processes to minimize environmental impact. |

| Downstream Processing | The optimization of filtration, drying, and purification steps to ensure high product quality and consistency. |

Addressing these challenges through innovative process development will be critical for the commercial viability of materials based on this and related chiral organic salts.

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 4-phenylpyrrolidin-3-ol derivatives, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of pyrrolidine derivatives often involves oxidation, reduction, or substitution reactions. For example, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol can be synthesized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to modify hydroxyl groups, followed by purification via recrystallization or column chromatography . Key parameters include solvent selection (e.g., DMF or toluene), catalyst use (e.g., palladium), and temperature control to avoid side reactions. Optimization often requires iterative testing of stoichiometry and reaction time.

How can oxalic acid be purified for use as a primary standard in titration studies?

Methodological Answer:

Oxalic acid is recrystallized from hot water to remove impurities, followed by drying in a desiccator to achieve >99% purity. Confirmation of purity involves verifying its melting point (189–191°C) and comparing titration results against certified standards. Safety protocols, such as using fume hoods and PPE, are critical due to its toxicity .

What methods are effective for extracting pectin using oxalic acid while minimizing protein contamination?

Methodological Answer:

Extraction with 0.5% oxalic acid combined with ultrasonication reduces protein contamination compared to citric acid. Post-extraction, centrifugation (10,000 rpm, 15 min) and dialysis (12–14 kDa cutoff) are used to isolate pectin. Nitrogen content analysis via Kjeldahl method ensures minimal protein interference .

Advanced Research Questions

How can discrepancies in oxalic acid solubility data for iron phases be resolved under varying nitric acid concentrations?

Methodological Answer:

Contradictions in solubility, such as outlier data at 4 wt.% oxalic acid with 0.5 M HNO₃ (), require validation of experimental conditions. Repetition under controlled parameters (e.g., temperature, ionic strength) and ICP-ES analysis of residual solids are recommended. Thermodynamic modeling, as described in , can reconcile discrepancies by accounting for mono-bioxalate complex formation and corrosion constraints in carbon steel systems .

What experimental designs are suitable for studying the radiolytic degradation of oxalic acid in advanced oxidation processes (AOPs)?

Methodological Answer:

Gamma radiation-induced degradation experiments should include:

- Dosimetry calibration to control radiation exposure (e.g., 1–10 kGy).

- Radical scavengers (e.g., tert-butanol for hydroxyl radicals) to isolate degradation pathways.

- HPLC or ion chromatography to quantify oxalic acid degradation products (e.g., formic acid, CO₂). Kinetic models (pseudo-first-order) are applied to determine rate constants under varying pH and scavenger concentrations .

How does the aggregation behavior of oxalic acid differ from malonic acid in aerosol models, and what experimental evidence supports this?

Methodological Answer:

Molecular dynamics simulations () show oxalic acid forms irregular, polydisperse clusters (max ~60 molecules), while malonic acid aggregates into large spherical structures. Experimental validation involves dynamic light scattering (DLS) and cryo-TEM to compare cluster morphology. FTIR spectroscopy can identify hydrogen-bonding patterns driving these differences .

What strategies improve hematite dissolution in oxalic/sulfuric acid mixtures for environmental remediation?

Methodological Answer:

Optimal dissolution is achieved at 1:2 oxalic/sulfuric acid ratios (v/v) and 75°C, with agitation (200 rpm) to enhance mass transfer. Kinetic studies using rotating disk electrodes reveal that dissolution is surface-controlled, requiring pH < 2.5. Post-treatment neutralization precipitates residual iron, monitored via UV-Vis spectroscopy at 510 nm (ferrozine assay) .

Data Analysis & Contradiction Handling

How should researchers address conflicting results in oxalic acid-mediated protein removal during plant extraction?

Methodological Answer:

Contradictions (e.g., nitrogen content variations in ) necessitate method replication with standardized protocols:

- Control for plant matrix variability (e.g., amaranth vs. other species).

- Cross-validate extraction efficiency using SDS-PAGE and Bradford assays.

- Adjust chelator concentrations (e.g., HDTA) to mitigate interference with oxalic acid .

Synthesis & Mechanism Studies

What mechanistic insights explain the selectivity of pyrrolidine derivatives in enzyme inhibition?

Methodological Answer:

Docking simulations (e.g., AutoDock Vina) and kinetic assays (e.g., IC₅₀ determination) reveal that 4-phenylpyrrolidin-3-ol derivatives inhibit p38 MAP kinase via hydrogen bonding with Thr106 and hydrophobic interactions with the ATP-binding pocket. Isotopic labeling (³H or ¹⁴C) tracks binding kinetics, while X-ray crystallography validates binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.